5-Methyl-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine
Description
Properties
IUPAC Name |
5-methyl-2-(1-pyridin-3-ylsulfonylpyrrolidin-3-yl)oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-12-4-5-15(17-9-12)21-13-6-8-18(11-13)22(19,20)14-3-2-7-16-10-14/h2-5,7,9-10,13H,6,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNIBFMJQOLNQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases.
Mode of Action
The pyrrolidine ring in the compound is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring. This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have target selectivity, suggesting that this compound may also selectively affect certain biochemical pathways.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Analogs
Physicochemical Properties
- Molecular Weight : The target compound (~362.4) is heavier than simpler analogs like 3-(5-phenyl-2H-tetrazol-2-yl)pyridine (~223.2) due to the sulfonyl-pyrrolidine moiety .
Research Findings and Data
Table 2: Catalog-Based Pricing and Availability of Selected Analogs
Q & A
Q. Q1. What are the standard synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the preparation of the pyrrolidine-sulfonyl intermediate. A common approach includes:
Sulfonylation of pyrrolidine : Reacting pyridin-3-ylsulfonyl chloride with pyrrolidine under basic conditions (e.g., triethylamine) to form the sulfonamide linkage .
Etherification : Coupling the sulfonylated pyrrolidine with 5-methyl-2-hydroxypyridine using a Mitsunobu reaction (e.g., DIAD, triphenylphosphine) or nucleophilic substitution (e.g., K₂CO₃, DMF) .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the final product.
Q. Optimization Tips :
Q. Q2. How is the molecular structure of this compound validated, and what analytical techniques are critical?
Methodological Answer:
- X-ray Crystallography : Resolve the 3D conformation using SHELX software for refining crystallographic data .
- NMR Spectroscopy : ¹H/¹³C NMR to confirm connectivity (e.g., δ 2.3 ppm for methyl group, δ 8.1–8.5 ppm for pyridine protons) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₁₈N₂O₃S: 318.11) .
Advanced Tip : Use DFT calculations (e.g., Gaussian 09) to predict spectroscopic data and compare with experimental results .
Advanced Research Questions
Q. Q3. How can synthetic yields be improved while minimizing side reactions?
Methodological Answer:
- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., unreacted sulfonyl chloride or dimerization products).
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for coupling steps to reduce reaction time .
- Solvent Optimization : Replace DMF with acetonitrile to reduce polar byproducts .
Q. Q4. What is the compound’s mechanism of action in kinase inhibition, and how can binding affinity be measured?
Methodological Answer:
- Kinase Assays : Use fluorescence-based ADP-Glo™ assays to measure IC₅₀ values against targets (e.g., JAK2 or Aurora kinases) .
- Molecular Docking : Perform AutoDock Vina simulations to predict binding modes with kinase ATP-binding pockets .
- SPR Analysis : Surface plasmon resonance to quantify binding kinetics (KD values) .
Key Finding : Pyridine-sulfonyl moieties exhibit strong hydrogen bonding with kinase hinge regions, as shown in docking studies (e.g., binding energy: −9.2 kcal/mol) .
Q. Q5. How does structural modification of the pyrrolidine ring affect bioactivity?
Methodological Answer:
Q. Q6. Conflicting reports exist about the compound’s stability under acidic conditions. How can this be resolved?
Methodological Answer:
- Stress Testing : Incubate the compound in HCl (pH 2–4) and monitor degradation via HPLC.
- Stabilizers : Add antioxidants (e.g., BHT) or lyophilize to prevent hydrolysis of the sulfonamide group .
Key Evidence : Degradation peaks at 48 hours (pH 3) correlate with sulfonyl bond cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
